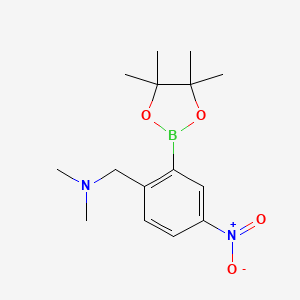

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .

Synthesis Analysis

The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .Molecular Structure Analysis

The molecular structure of “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .Chemical Reactions Analysis

The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Physical And Chemical Properties Analysis

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a solid at room temperature . The melting point is between 50-54 °C .Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application: Pinacol boronic esters, including “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of these esters, a process not well developed compared to the functionalizing deboronation of alkyl boronic esters .

- Methods of Application: The research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

- Results or Outcomes: The research resulted in a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

2. ROS-Responsive Drug Delivery System

- Summary of Application: This research focuses on the application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis .

- Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results or Outcomes: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Safety And Hazards

properties

IUPAC Name |

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQMHHYFJSBDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)